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N-(3-chloro-4-methoxyphenyl)-5-methylfuran-2-carboxamide
Overview
Description
N-(3-chloro-4-methoxyphenyl)-5-methylfuran-2-carboxamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a furan ring substituted with a methyl group and an amide linkage to a chlorinated and methoxylated phenyl ring
Mechanism of Action
Target of Action
The primary target of N-(3-chloro-4-methoxyphenyl)-5-methylfuran-2-carboxamide, also known as HMS1605N02, is the Ephrin type-B receptor 4 . This receptor plays a crucial role in many biological processes, including cell migration, adhesion, and differentiation.
Mode of Action
The compound interacts with its target by binding to the Ephrin type-B receptor 4 It has been suggested that the compound may act as an inhibitor, blocking the receptor’s activity .
Biochemical Analysis
Biochemical Properties
It is known that the compound can interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions .
Cellular Effects
It is speculated that the compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed that the compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is important to consider the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of N-(3-chloro-4-methoxyphenyl)-5-methylfuran-2-carboxamide vary with different dosages in animal models. Specific details about threshold effects, as well as any toxic or adverse effects at high doses, are not currently available .
Metabolic Pathways
The compound could potentially interact with various enzymes or cofactors, and may influence metabolic flux or metabolite levels .
Transport and Distribution
The compound could potentially interact with various transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
The compound could potentially be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chloro-4-methoxyphenyl)-5-methylfuran-2-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloro-4-methoxyaniline and 5-methyl-2-furoic acid.
Amide Formation: The amide bond is formed through a condensation reaction between the amine group of 3-chloro-4-methoxyaniline and the carboxylic acid group of 5-methyl-2-furoic acid. This reaction is often facilitated by coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.
Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-dione derivatives.
Reduction: Reduction of the nitro group (if present) on the phenyl ring can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Furan-2,5-dione derivatives.
Reduction: Amino derivatives of the phenyl ring.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal-catalyzed reactions, enhancing the selectivity and efficiency of the catalytic process.
Biology:
Enzyme Inhibition: It may act as an inhibitor for certain enzymes, making it a potential candidate for drug development.
Medicine:
Pharmaceuticals: The compound’s structural features make it a potential lead compound for the development of new therapeutic agents, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry:
Materials Science: It can be used in the synthesis of advanced materials, such as polymers and resins, due to its unique chemical properties.
Comparison with Similar Compounds
- N-(3-chloro-4-methoxyphenyl)-4-hydroxybenzamide
- N-(3-chloro-4-methoxyphenyl)-2-furamide
- N-(3-chloro-4-methoxyphenyl)-5-methyl-2-thiopheneamide
Comparison:
- N-(3-chloro-4-methoxyphenyl)-5-methylfuran-2-carboxamide is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties compared to similar compounds with benzene or thiophene rings.
- The chloro and methoxy substituents on the phenyl ring enhance its reactivity and binding affinity, making it more effective in certain applications compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-5-methylfuran-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO3/c1-8-3-5-12(18-8)13(16)15-9-4-6-11(17-2)10(14)7-9/h3-7H,1-2H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUTYJGQGGVNBQD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)NC2=CC(=C(C=C2)OC)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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